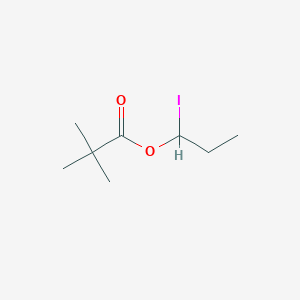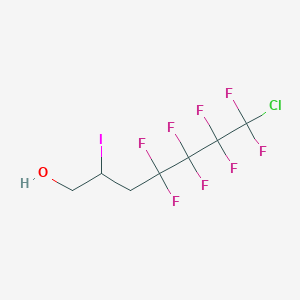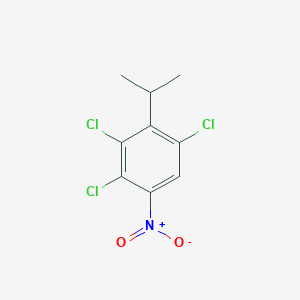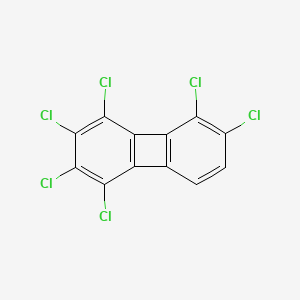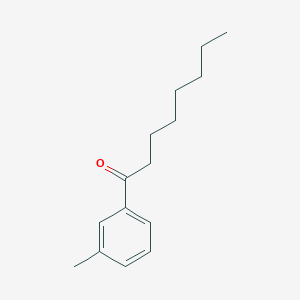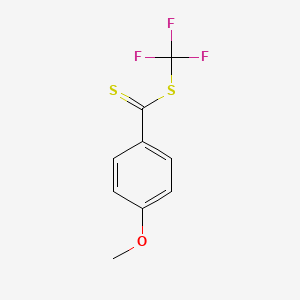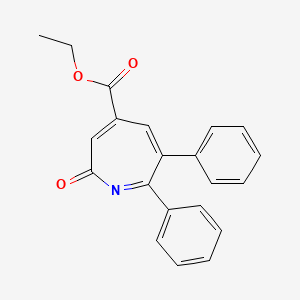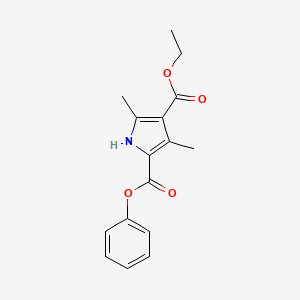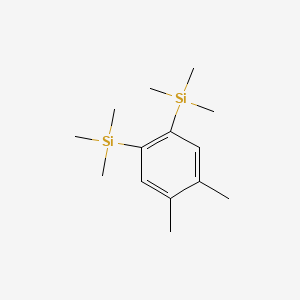
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene is an organic compound with the molecular formula C14H26Si2. It is characterized by the presence of two trimethylsilyl groups attached to a benzene ring, along with two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete silylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Removal of trimethylsilyl groups, yielding the parent benzene derivative.
Substitution: Introduction of various functional groups in place of trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and advanced materials.
Biology: Employed in the study of biological systems where silyl groups are used to protect sensitive functional groups during chemical reactions.
Medicine: Investigated for potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of trimethylsilyl groups. These groups can act as protecting groups, allowing selective reactions to occur at other positions on the benzene ring. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups at the 1 and 4 positions.
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl groups present in 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains hydroxyl groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of both methyl and trimethylsilyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
101300-66-7 |
|---|---|
Molekularformel |
C14H26Si2 |
Molekulargewicht |
250.53 g/mol |
IUPAC-Name |
(4,5-dimethyl-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26Si2/c1-11-9-13(15(3,4)5)14(10-12(11)2)16(6,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
NRKMLFFRZDLOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


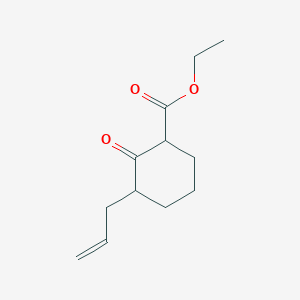
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
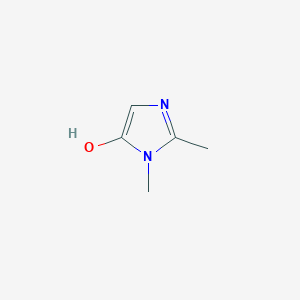
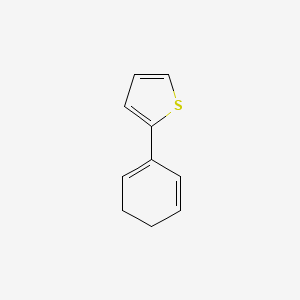
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
